REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12.C([Li])(C)(C)C.[F:26]N(S(C1C=CC=CC=1)(=O)=O)S(C1C=CC=CC=1)(=O)=O>C1COCC1>[F:26][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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BrC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
166.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
2 L
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
49.08 g
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Type
|
reactant
|
Smiles
|
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
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The reaction was then stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at −78° C
|
Type
|
WAIT
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Details
|
After 2 hours
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Duration
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2 h
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Type
|
CUSTOM
|
Details
|
the reaction was quenched at −78° C. with saturated aqueous NH4Cl (200 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with hexanes
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined hexane phases were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
The combined hexanes fractions were concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |